Methyl 4-methoxy-3-(3-methoxyphenyl)-5-nitrobenzoate
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Overview
Description
Methyl 4-methoxy-3-(3-methoxyphenyl)-5-nitrobenzoate is an organic compound that belongs to the class of nitrobenzoates. This compound is characterized by the presence of a nitro group, methoxy groups, and a benzoate ester. It is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-methoxy-3-(3-methoxyphenyl)-5-nitrobenzoate typically involves the esterification of 4-methoxy-3-(3-methoxyphenyl)-5-nitrobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methoxy-3-(3-methoxyphenyl)-5-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide or other nucleophiles in an appropriate solvent.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Reduction: 4-methoxy-3-(3-methoxyphenyl)-5-aminobenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-methoxy-3-(3-methoxyphenyl)-5-nitrobenzoic acid.
Scientific Research Applications
Methyl 4-methoxy-3-(3-methoxyphenyl)-5-nitrobenzoate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties and as a precursor for drug development.
Material Science: It is used in the preparation of functional materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-methoxy-3-(3-methoxyphenyl)-5-nitrobenzoate depends on the specific chemical reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons facilitated by the catalyst. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-methoxy-3-(4-methoxyphenyl)-5-nitrobenzoate
- Methyl 4-methoxy-3-(2-methoxyphenyl)-5-nitrobenzoate
- Methyl 4-methoxy-3-(3-ethoxyphenyl)-5-nitrobenzoate
Uniqueness
Methyl 4-methoxy-3-(3-methoxyphenyl)-5-nitrobenzoate is unique due to the specific positioning of the methoxy and nitro groups, which influence its reactivity and the types of reactions it can undergo. This compound’s structure allows for selective functionalization, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
methyl 4-methoxy-3-(3-methoxyphenyl)-5-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO6/c1-21-12-6-4-5-10(7-12)13-8-11(16(18)23-3)9-14(17(19)20)15(13)22-2/h4-9H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYPIXYODZRQUIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=C(C(=CC(=C2)C(=O)OC)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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